iron(2+);5-methyl-1,10-phenanthroline;sulfate
Overview
Description
Iron(2+);5-methyl-1,10-phenanthroline;sulfate is a coordination compound that consists of iron in the +2 oxidation state, 5-methyl-1,10-phenanthroline as a ligand, and sulfate as the counterion. This compound is known for its stability and unique properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);5-methyl-1,10-phenanthroline;sulfate typically involves the reaction of iron(II) sulfate with 5-methyl-1,10-phenanthroline in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general procedure includes dissolving iron(II) sulfate in water, followed by the addition of 5-methyl-1,10-phenanthroline. The mixture is then stirred and heated to promote the formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is typically purified through recrystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Iron(2+);5-methyl-1,10-phenanthroline;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in redox reactions where the iron(II) center is reduced.
Substitution: Ligand exchange reactions can occur, where the 5-methyl-1,10-phenanthroline ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands in solution.
Major Products
Oxidation: The major product is typically an iron(III) complex.
Reduction: The major product is the reduced form of the iron(II) complex.
Substitution: The major products are the new complexes formed with the substituted ligands.
Scientific Research Applications
Iron(2+);5-methyl-1,10-phenanthroline;sulfate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the determination of iron concentrations.
Biology: Studied for its potential interactions with biological molecules and its role in redox biology.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in various industrial processes, including catalysis and material science .
Mechanism of Action
The mechanism of action of iron(2+);5-methyl-1,10-phenanthroline;sulfate involves its ability to participate in redox reactions. The iron(II) center can undergo oxidation and reduction, making it a versatile compound in redox chemistry. The 5-methyl-1,10-phenanthroline ligand stabilizes the iron center and facilitates its interactions with other molecules. The sulfate counterion helps maintain the overall charge balance of the complex .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A similar ligand that forms complexes with iron and other metals.
4-Methyl-1,10-phenanthroline: Another methyl-substituted phenanthroline ligand.
5-Chloro-1,10-phenanthroline: A chloro-substituted phenanthroline ligand.
Uniqueness
Iron(2+);5-methyl-1,10-phenanthroline;sulfate is unique due to the presence of the 5-methyl group on the phenanthroline ligand, which can influence the electronic properties and stability of the complex. This makes it distinct from other phenanthroline-based complexes and can lead to different reactivity and applications .
Properties
IUPAC Name |
iron(2+);5-methyl-1,10-phenanthroline;sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C13H10N2.Fe.H2O4S/c3*1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;;1-5(2,3)4/h3*2-8H,1H3;;(H2,1,2,3,4)/q;;;+2;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIQTUJWMJHAAO-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.[O-]S(=O)(=O)[O-].[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30FeN6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066917 | |
Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23606-37-3 | |
Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-κN1,κN10)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23606-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ferrous tris(5-methyl-1,10-phenanthroline)sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023606373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(5-methyl-1,10-phenanthroline-N1,N10)iron(2+) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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